molecular formula C9H8F3N B13055766 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine

1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine

Cat. No.: B13055766
M. Wt: 187.16 g/mol
InChI Key: ICYVZUYKODEAKT-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H8F3N It is characterized by the presence of a trifluorophenyl group attached to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. the process is optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted trifluorophenyl compounds .

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may modulate enzyme activity or receptor binding .

Comparison with Similar Compounds

  • 1-(2,4,5-Trifluorophenyl)propan-2-one
  • 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride
  • 3’,4’,5’-Trifluorobenzylamine

Uniqueness: 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

1-(3,4,5-trifluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H8F3N/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h2-4,8H,1,13H2

InChI Key

ICYVZUYKODEAKT-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=C(C(=C1)F)F)F)N

Origin of Product

United States

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